An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Glu(OBzl)-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OBzl)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester, is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry.[1] As a dual-protected building block, it offers strategic advantages in Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu chemical strategy. The N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while the γ-carboxyl group of the glutamic acid side chain is protected by the acid-labile benzyl (B1604629) (Bzl) ester.[1] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions, while the side chain remains protected until the final acid-mediated cleavage step. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed experimental protocols for the effective use of Fmoc-Glu(OBzl)-OH in peptide synthesis.
Chemical and Physical Properties
Fmoc-Glu(OBzl)-OH is typically supplied as a white to off-white crystalline powder.[1] Its properties are critical for its handling, storage, and reactivity in synthetic protocols.
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester | [2][3] |
| CAS Number | 123639-61-2 | [1][2] |
| Molecular Formula | C₂₇H₂₅NO₆ | [1][2] |
| Molecular Weight | 459.49 g/mol | [1][4] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | ~70 °C (decomposition) | [5] |
| Solubility | Soluble in DMF and DMSO (up to 200 mg/mL); sparingly soluble in water. | [1][4][6] |
| Optical Rotation | [α]²⁰/D ≈ -13° (c=0.77 in DMF) | [7] |
| Storage Conditions | Long-term (powder): -20°C (up to 3 years). Short-term: 4°C (up to 2 years). In solvent: -80°C (6 months). | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for verifying the identity and purity of Fmoc-Glu(OBzl)-OH. Below are the expected characteristic signals based on its molecular structure.
Note: The following data are predicted or typical values based on the chemical structure and may vary slightly based on the solvent and experimental conditions.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned |
| ~ 7.80 | d | 2H, Aromatic (Fmoc) |
| ~ 7.65 | d | 2H, Aromatic (Fmoc) |
| ~ 7.45 - 7.25 | m | 9H, Aromatic (Fmoc and Benzyl) |
| ~ 5.70 | d | 1H, NH (Amide) |
| ~ 5.10 | s | 2H, CH₂ (Benzyl) |
| ~ 4.40 - 4.20 | m | 3H, CH & CH₂ (Fmoc) |
| ~ 4.10 | m | 1H, α-CH (Glu) |
| ~ 2.50 | t | 2H, γ-CH₂ (Glu) |
| ~ 2.20 - 1.90 | m | 2H, β-CH₂ (Glu) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 173.5 | C=O (α-Carboxyl) |
| ~ 172.8 | C=O (γ-Ester) |
| ~ 156.2 | C=O (Fmoc Urethane) |
| ~ 143.8, 141.3 | Quaternary Aromatic (Fmoc) |
| ~ 135.7 | Quaternary Aromatic (Benzyl) |
| ~ 128.5, 128.2, 128.0 | Aromatic CH (Benzyl) |
| ~ 127.7, 127.1, 125.2 | Aromatic CH (Fmoc) |
| ~ 120.0 | Aromatic CH (Fmoc) |
| ~ 67.2 | CH₂ (Fmoc) |
| ~ 66.2 | CH₂ (Benzyl) |
| ~ 54.5 | α-CH (Glu) |
| ~ 47.1 | CH (Fmoc) |
| ~ 30.2 | γ-CH₂ (Glu) |
| ~ 28.5 | β-CH₂ (Glu) |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Assignment |
| ~ 3300 | N-H Stretch (Amide) |
| ~ 3030 | C-H Stretch (Aromatic) |
| ~ 2950 | C-H Stretch (Aliphatic) |
| ~ 1735 | C=O Stretch (Ester) |
| ~ 1690 | C=O Stretch (Carboxylic Acid and Urethane) |
| ~ 1530 | N-H Bend (Amide II) |
| ~ 1250 | C-O Stretch (Ester/Acid) |
| ~ 740, 760 | C-H Bend (Ortho-disubstituted Aromatic - Fmoc) |
Mass Spectrometry
| m/z Value | Species Assignment |
| 460.17 | [M+H]⁺ (Calculated) |
| 482.15 | [M+Na]⁺ (Calculated) |
| 238.09 | [M - Fmoc group + 2H]⁺ |
| 179.08 | [Fmoc CH₂ - H]⁺ fragment |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Glu(OBzl)-OH is a cornerstone reagent for the introduction of glutamic acid residues into a peptide sequence using automated or manual SPPS. The general workflow involves a repetitive cycle of deprotection and coupling.
Caption: General workflow for one cycle of Fmoc-SPPS.
Experimental Protocols
Protocol 1: Fmoc Group Deprotection This procedure is performed on the resin-bound peptide prior to coupling Fmoc-Glu(OBzl)-OH.
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of Fmoc-Glu(OBzl)-OH This protocol details the activation and coupling of the amino acid to the deprotected resin.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Glu(OBzl)-OH (3-4 equivalents relative to resin loading) and a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) in DMF.
-
Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8] For sterically hindered couplings, the reaction time may be extended.
-
Monitoring: After the coupling period, perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[9] A negative result (colorless or yellow beads) indicates a complete reaction.
-
If the coupling is incomplete (blue beads), a second coupling can be performed.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Caption: Chemical coupling of Fmoc-Glu(OBzl)-OH.
Protocol 3: Kaiser Test for Reaction Monitoring The Kaiser test is a colorimetric assay to detect free primary amines.[10]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (1-5 mg) and place them in a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive (Incomplete Coupling): Resin beads and solution turn a deep blue.
-
Negative (Complete Coupling): Resin beads and solution remain colorless or turn yellow/orange.
-
Key Side Reactions: Pyroglutamate (B8496135) Formation
A significant side reaction associated with glutamic acid residues in SPPS is the intramolecular cyclization to form a pyroglutamate (pGlu) residue.[1] This reaction is particularly relevant when Glu is at the N-terminus of the peptide chain and is exposed to the basic conditions of Fmoc deprotection.[6] The reaction involves the nucleophilic attack of the free N-terminal amine on the side-chain γ-carbonyl, leading to the elimination of the benzyl protecting group in this case, or more commonly, the loss of water from an unprotected side chain.
This modification results in a mass loss of 18 Da (from dehydration) and blocks the N-terminus, preventing further chain elongation and complicating purification. Studies on aqueous solutions have shown that the rate of pyroglutamate formation from glutamic acid is significantly increased under both acidic (pH 4) and basic (pH 8) conditions, with a minimum rate observed around pH 6.[10][11][12] While direct kinetic data in the piperidine/DMF environment of SPPS is scarce, it is known that this basic condition can promote the side reaction.
Mitigation Strategies:
-
Minimize Deprotection Time: Use shorter treatment times with 20% piperidine in DMF (e.g., two cycles of 5-7 minutes) to reduce the exposure of the N-terminal Glu to basic conditions.[6]
-
Use Milder Bases: For particularly sensitive sequences, using a less basic deprotection solution, such as 2% DBU / 2% piperidine in DMF, may be considered, although DBU can promote other side reactions.
Caption: Pyroglutamate side reaction from N-terminal Glu.
Safety and Handling
Fmoc-Glu(OBzl)-OH should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Inhalation of the powder or direct contact with skin and eyes should be avoided as it may cause irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer. Proper storage in a cool, dry place is essential to maintain its stability and reactivity.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. peptide.com [peptide.com]
- 3. 123639-61-2 | Fmoc-glu(obzl)-oh | Tetrahedron [thsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-Glu-OBzl Novabiochem 122350-52-1 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
